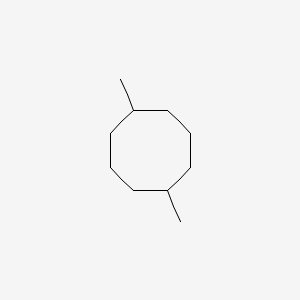
4-Hydroxy-2,3,5,6-tetramethylphenyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3,5,6-tetramethylphenyl 4-methoxybenzoate typically involves the esterification of 4-hydroxy-2,3,5,6-tetramethylphenol with 4-methoxybenzoic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2,3,5,6-tetramethylphenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl benzoates.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2,3,5,6-tetramethylphenyl 4-methoxybenzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2,3,5,6-tetramethylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-3,5-dimethylphenyl 4-methoxybenzoate
- 4-Hydroxy-2,3,5,6-tetramethylphenyl 3-methoxybenzoate
- 4-Hydroxy-2,3,5,6-tetramethylphenyl 4-ethoxybenzoate
Uniqueness
4-Hydroxy-2,3,5,6-tetramethylphenyl 4-methoxybenzoate is unique due to its specific arrangement of hydroxy, methyl, and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
21111-80-8 |
|---|---|
Molekularformel |
C18H20O4 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
(4-hydroxy-2,3,5,6-tetramethylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C18H20O4/c1-10-12(3)17(13(4)11(2)16(10)19)22-18(20)14-6-8-15(21-5)9-7-14/h6-9,19H,1-5H3 |
InChI-Schlüssel |
VWHTWWIQMBIRNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1O)C)C)OC(=O)C2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)





![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)


![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)
